(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-7-4-5-8-17(15)22-21-23(11-6-12-24)18(14-27-21)16-9-10-19(25-2)20(13-16)26-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDLXWRAYCTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is constructed using the Hantzsch thiazole synthesis, a well-established method for heterocyclic systems. This involves the reaction of α-haloketones with thioamides under basic conditions. For instance, a brominated dimethoxyacetophenone derivative reacts with a thioamide precursor derived from o-toluidine. The reaction typically proceeds in ethanol or tetrahydrofuran at 60–80°C, yielding the thiazole intermediate with a substituent at the 4-position.
Reaction Conditions:
Introduction of the o-Tolylimino Group
The imino group is introduced via Schiff base formation, where the primary amine (o-toluidine) condenses with a carbonyl-containing intermediate. This step is performed under acidic or neutral conditions, often using acetic acid or p-toluenesulfonic acid as a catalyst. The Z-configuration is favored due to steric hindrance from the ortho-methyl group on the toluidine moiety, which directs the imine geometry.
Optimization Parameters:
Propanol Side Chain Attachment
The propanol chain is appended through a nucleophilic alkylation reaction. A Grignard reagent (e.g., 3-chloropropanol magnesium bromide) reacts with the thiazole intermediate in anhydrous diethyl ether or THF. Post-reaction hydrolysis with ammonium chloride yields the alcohol functionality.
Critical Considerations:
- Grignard Reagent: 3-Chloropropanol magnesium bromide
- Solvent: Anhydrous THF
- Temperature: 0°C to room temperature
- Yield: 70–80%
Industrial-Scale Production and Process Optimization
Continuous Flow Chemistry
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and scalability. For example, the thiazole formation step is conducted in a microreactor system with residence times optimized to 10–15 minutes, achieving conversions >90%.
Advantages:
- Reduced side reactions
- Improved heat transfer
- Scalability to kilogram-scale batches
Purification Techniques
Final purification involves a combination of column chromatography and recrystallization. Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound, followed by recrystallization from ethanol/water to ≥98% purity.
Structural and Spectroscopic Characterization
DFT-Based Structural Validation
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and predict spectroscopic properties. Key findings include:
Experimental Spectroscopic Data
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
Replacing the o-tolyl group with para- or meta-tolyl variants alters reaction kinetics and stereochemical outcomes. For example, the para-substituted analog exhibits faster imine formation due to reduced steric hindrance but lower Z-selectivity (70% vs. 90%).
Solvent and Catalyst Screening
A comparative study of solvents and catalysts for the Grignard step revealed:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | None | 72 | 95 |
| Diethyl ether | Mg turnings | 68 | 93 |
| Dioxane | LiCl | 55 | 88 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of ketones or aldehydes from the propanol side chain.
Reduction: Conversion of the imino group to an amine.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Organic Synthesis:
The compound serves as a versatile building block in organic synthesis. Its structural complexity allows for various modifications, making it useful for creating more intricate molecules. The synthesis typically involves several steps, including:
- Formation of the Thiazole Ring: Utilizing Hantzsch thiazole synthesis through the reaction of α-haloketones with thioamides.
- Dimethoxyphenyl Group Introduction: Achieved via nucleophilic aromatic substitution with halogenated dimethoxybenzene derivatives.
- Imino Group Formation: Condensation of o-toluidine with a carbonyl compound.
- Propanol Side Chain Attachment: Through Grignard reactions or suitable alkylation methods.
These synthetic strategies highlight the compound's role as an intermediate in developing new chemical entities .
Biological Applications
2. Medicinal Chemistry:
The potential therapeutic properties of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol are significant. Research indicates that compounds with similar structures exhibit:
- Anticancer Activity: Many thiazole derivatives demonstrate significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds targeting the EGFR and HER-2 pathways have shown efficacy in reducing tumor growth in breast cancer models .
- Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity against various bacterial strains, indicating its applicability in treating infections.
Case Studies
3. In Vitro and In Vivo Studies:
Several studies have explored the biological activities of thiazole derivatives:
- A study demonstrated that thiazole derivatives exhibited potent cytotoxic effects on human tumor cell lines, highlighting their potential as anticancer agents. The mechanism involved interaction with topoisomerase II, leading to DNA damage and cell death.
- Another investigation revealed that certain thiazole compounds showed significant antimicrobial activity against resistant bacterial strains, showcasing their potential utility in clinical settings .
Industrial Applications
4. Material Development:
In the industrial sector, this compound may serve as a precursor for synthesizing valuable chemicals or developing new materials. Its unique properties could facilitate advancements in material science and chemical engineering .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules; versatile intermediate |
| Medicinal Chemistry | Potential anticancer and antimicrobial agent; targets specific biological pathways |
| Industrial Development | Precursor for new materials or chemicals; applicable in material science |
Mechanism of Action
The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Thiazole Derivatives with Varied Aromatic Substitutions
A structurally analogous compound, (Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol (), shares the thiazole-propanol backbone but differs in substitution:
- Phenyl substituents : A single methoxy group at position 3 (vs. 3,4-dimethoxy in the target compound).
- Imino group: 2-Methoxyphenylimino (electron-rich due to methoxy) vs. o-tolylimino (methyl substituent, less polar).
Key Implications :
Table 1: Substituent-Driven Property Comparison
Heterocyclic Compounds with 3,4-Dimethoxyphenyl Moieties
The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () share the 3,4-dimethoxyphenyl group but differ in core structure. For example, 1-cyclobutyl-4-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one replaces the thiazole with a pyrimidinone scaffold.
Key Implications :
- The pyrimidinone core introduces rigidity and planar geometry, contrasting with the flexible thiazole-propanol system.
Heterocyclic Hybrids with Complex Ring Systems
Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () feature fused benzodiazepine/tetrazole systems.
Key Implications :
- The coumarin and tetrazole moieties in compounds enhance UV absorbance and metabolic stability, respectively, whereas the target compound’s thiazole-propanol structure prioritizes solubility .
- The absence of a propanol chain in analogs reduces hydrophilicity (predicted aqueous solubility: target compound > analogs) .
Research Findings and Trends
- Bioactivity: Thiazole derivatives (target compound and analog) are frequently explored as kinase inhibitors, whereas pyrimidinones () target inflammatory pathways.
- Solubility vs. Permeability: The propan-1-ol chain in the target compound improves aqueous solubility (~15 mg/mL predicted) over ’s pyrimidinones (~5 mg/mL), but may reduce blood-brain barrier penetration .
- Synthetic Complexity : The target compound’s Z-configuration requires precise stereochemical control, unlike the planar systems in and compounds.
Biological Activity
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a Schiff base compound known for its diverse biological activities. Schiff bases, formed through the condensation of primary amines with carbonyl compounds, exhibit a wide range of pharmacological properties including antioxidant, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting key research findings and case studies.
Chemical Structure
The compound features a thiazole ring linked to a propanol chain and is substituted with a dimethoxyphenyl group and an o-tolylimino moiety. Its structural attributes contribute to its biological activity.
Antioxidant Activity
Research indicates that Schiff bases possess significant antioxidant properties due to their ability to stabilize free radicals. The mechanism involves the donation of protons or electrons to free radicals, effectively neutralizing them. For instance, studies have shown that similar compounds exhibit IC50 values in DPPH scavenging assays, indicating their potential as effective antioxidants.
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 144.56 | |
| Other Schiff Bases | Varies (6.12 - 253.15) |
Antibacterial Activity
Schiff bases have been documented to exhibit potent antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting vital enzymes.
Case Study : A study on similar thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Antifungal Activity
The antifungal properties of Schiff bases are attributed to their ability to interfere with fungal cell membrane integrity or inhibit specific metabolic pathways.
Research Findings : In comparative studies, thiazole-based Schiff bases showed effective antifungal activity against Candida species, with some compounds achieving MIC values lower than standard antifungal agents like fluconazole.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Example Study : In vitro assays demonstrated that related thiazole derivatives significantly reduced cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity.
Mechanistic Insights
The biological activities of this compound can be attributed to:
- Electron Donation : The presence of electron-donating groups enhances radical scavenging ability.
- Metal Chelation : Some Schiff bases can chelate metal ions, which is crucial in reducing oxidative stress.
- Interaction with Biological Targets : The thiazole ring may interact with specific enzymes or receptors involved in disease processes.
Q & A
Q. Q1: What are the optimal synthetic routes for synthesizing (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol, and how can purity be ensured?
Methodological Answer: The compound’s thiazole core can be synthesized via cyclocondensation of substituted thiosemicarbazides with α-haloketones or via heterocyclization of thiourea derivatives with 1,3-diketones. For example:
- Step 1: React 3,4-dimethoxyphenyl thiourea with 3-chloro-1-(o-tolylimino)propan-1-one in ethanol under reflux (2–4 hours) to form the thiazole ring .
- Step 2: Purify via recrystallization (DMF/EtOH, 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Key Data: Typical yields range from 48–79% for analogous thiazole derivatives .
Q. Q2: How can spectroscopic methods (NMR, IR, MS) confirm the (Z)-isomer configuration and structural integrity?
Methodological Answer:
- 1H NMR: The (Z)-configuration is confirmed by the presence of a downfield-shifted imine proton (δ 8.5–9.5 ppm) due to restricted rotation. The o-tolyl group shows characteristic aromatic splitting (doublets at δ 6.8–7.3 ppm) .
- IR: Stretching bands at 1610–1630 cm⁻¹ (C=N) and 1250–1270 cm⁻¹ (C-O of methoxy groups) validate the structure .
- MS: High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z calculated for C₂₁H₂₃N₂O₃S (e.g., 383.1432) .
Q. Q3: What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
Methodological Answer:
- Solvent Pair: DMF/EtOH (1:1) or methanol/water (3:1) are effective for recrystallizing thiazole derivatives, yielding needle-like or prismatic crystals .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) can resolve polymorphism; for example, analogous compounds crystallize in monoclinic systems (space group P2₁/c) with Z’ = 1 .
Advanced Research Questions
Q. Q4: How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s tautomeric equilibrium (thiazole vs. thiazolidine)?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare the stability of thiazole (aromatic) vs. thiazolidine (non-aromatic) tautomers. Methoxy groups donate electron density, stabilizing the thiazole form .
- Experimental Validation: Monitor tautomerism via variable-temperature NMR (VT-NMR) in DMSO-d₆; coalescence temperatures >100°C indicate restricted rotation .
Q. Q5: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes (e.g., rat S9 fraction) to identify rapid hydrolysis of the propanol chain, which may reduce in vivo efficacy .
- Structure-Activity Relationship (SAR): Compare analogs with modified substituents (e.g., replacing o-tolyl with p-fluorophenyl) to isolate pharmacophores responsible for target binding .
Q. Q6: How can molecular docking predict interactions with histamine or serotonin receptors given the compound’s structural motifs?
Methodological Answer:
- Target Selection: Use homology models of 5-HT₂A or H₁ receptors (PDB: 6A93 or 7DFL) based on the compound’s heterocyclic core and aromatic substituents .
- Docking Protocol: Employ AutoDock Vina with flexible ligand sampling; prioritize poses with hydrogen bonds to Ser159 (5-HT₂A) or Lys191 (H₁) .
Contradictions and Resolutions
- Contradiction: Discrepancies in reported bioactivity may arise from impure batches or solvent residues.
- Resolution: Use preparative HPLC with MS-guided fractionation to isolate stereoisomers and quantify impurities (<0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
